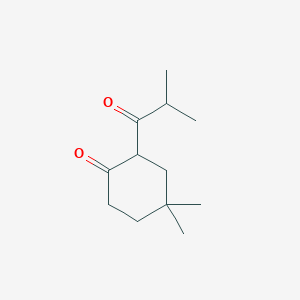![molecular formula C19H15ClN3O2- B13058805 1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate is a complex organic compound featuring a unique structure that combines an imidazo[1,2-a]pyridine core with a chlorophenyl group and a cyclopropane carboxylate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. The scalability of the synthetic route is crucial for producing sufficient quantities for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate its interactions with biological targets.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, molecular simulation studies have shown that similar compounds can fit into active sites of enzymes, characterized by lower binding free energy .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Zolpidem and Alpidem: These are well-known imidazo[1,2-a]pyridine derivatives used as hypnotic agents for treating insomnia.
Uniqueness: 1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives.
Propriétés
Formule moléculaire |
C19H15ClN3O2- |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
1-[[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-3-2-10-23-15(11-21-19(8-9-19)18(24)25)16(22-17(12)23)13-4-6-14(20)7-5-13/h2-7,10-11H,8-9H2,1H3,(H,24,25)/p-1 |
Clé InChI |
HUTCQMCIXWYNPS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2C=NC3(CC3)C(=O)[O-])C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


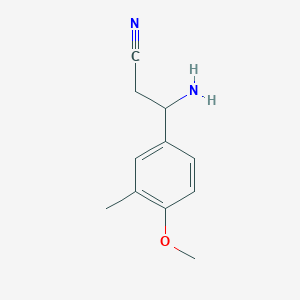

![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)


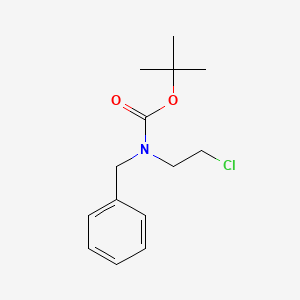
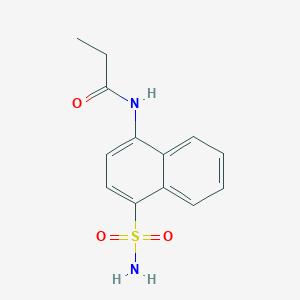
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)

![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
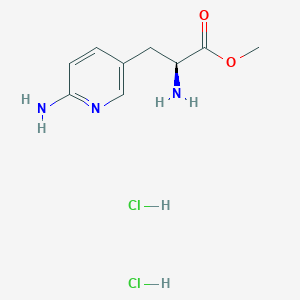
![Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058809.png)
